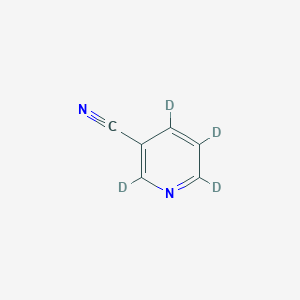

3-シアノピリジン-2,4,5,6-d4

概要

説明

3-Cyanopyridine-2,4,5,6-d4 (3CPD-d4) is a synthetic compound composed of carbon, nitrogen, and hydrogen atoms that has been used in a variety of scientific research applications. It is a structural analog of 3-cyanopyridine (3CP) and has been labeled with a deuterium atom (d4) to differentiate it from the parent compound. 3CPD-d4 is used in a variety of research applications, including as a model compound for the study of drug metabolism, as a substrate for enzyme assays, and as a tool for the study of enzyme inhibition.

科学的研究の応用

抗増殖活性

3-シアノピリジンは、様々な薬理活性を有することが報告されています . 特に、3-シアノピリジン-2,4,5,6-d4の誘導体は、参照薬であるドキソルビシンと比較して、肝癌細胞株(HEPG2)に対して有望な抗腫瘍活性を示しています . これは、彼らを癌治療研究の可能性のある候補にしています .

ピリジン誘導体の合成

This compoundは、2-オキソ-1,2-ジヒドロピリジン-3-カルボニトリル誘導体の合成に使用されます . これらの誘導体は、良好な収率で生成され、様々な分野で潜在的な用途があります .

抗菌活性

This compoundを使用して合成された2-アミノ-3-シアノピリジン誘導体は、抗菌活性を示しています . これは、新しい抗菌薬の開発における潜在的な用途を示唆しています .

化学反応における触媒

This compoundは、2-アミノ-3-シアノピリジン誘導体の合成における触媒として使用されます . このプロセスは、ワンポット多成分反応(MCRs)を含み、良好から優れた収率で化合物を生成します .

ピリド[2,3-d]ピリミジン誘導体の合成

This compoundは、ピリド[2,3-d]ピリミジン誘導体の合成に使用されます<a aria-label="2: " data-citationid="4a812213-cca2-2475-d23b-e42233210983-30" h="ID=SERP,5015.1" href="https://www.mdpi.com/2076-3417/

Safety and Hazards

3-Cyanopyridine is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary target of 3-Cyanopyridine-2,4,5,6-d4 is the Survivin protein , an important member of the antiapoptotic protein family . This protein plays a crucial role in controlling the cell’s life cycle. Overexpression of survivin in tumor cells leads to inhibition of apoptosis, thus contributing to cancer cell proliferation .

Mode of Action

The 3-Cyanopyridine-2,4,5,6-d4 compound interacts with the Survivin protein at the BIR domain , which is the largest binding pocket in the Survivin dimer . The key to the efficacy of 3-cyanopyridines is their surface interaction with the survivin amino acid Ile74 .

Result of Action

The interaction of 3-Cyanopyridine-2,4,5,6-d4 with the Survivin protein leads to the inhibition of this protein, which in turn can lead to the induction of apoptosis in cancer cells . This makes 3-Cyanopyridine-2,4,5,6-d4 a potential candidate for anti-cancer therapies.

生化学分析

Molecular Mechanism

Cyanopyridines have been found to have various pharmacological activities, suggesting they may interact with a variety of biomolecules .

Temporal Effects in Laboratory Settings

It is soluble in Chloroform, Ethyl Acetate, and Methanol, and it is recommended to be stored at -20° C .

Metabolic Pathways

Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

特性

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPHSAQLYPIAIN-RZIJKAHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C#N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480991 | |

| Record name | 3-Cyanopyridine-2,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-32-7 | |

| Record name | 3-Cyanopyridine-2,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

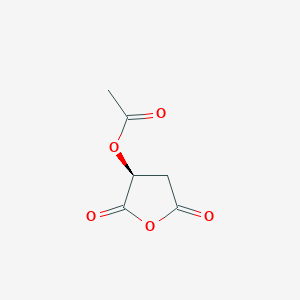

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

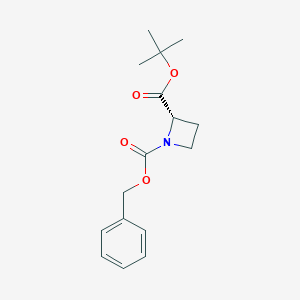

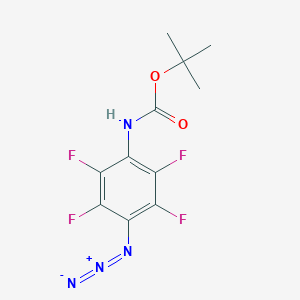

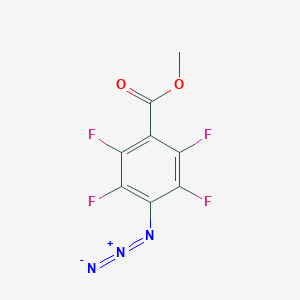

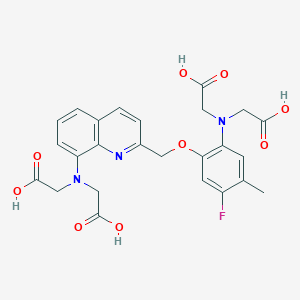

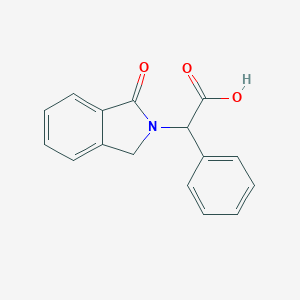

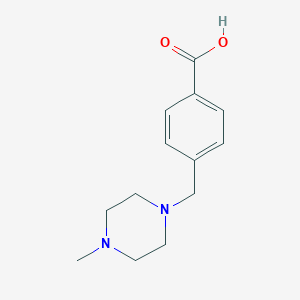

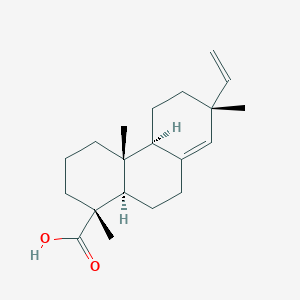

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)

![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)